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molecular formula C8H10N2O2S B1313110 Ethyl 2-(methylthio)pyrimidine-5-carboxylate CAS No. 73781-88-1

Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B1313110
M. Wt: 198.24 g/mol
InChI Key: LVNRRUKCFUSBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932246B2

Procedure details

Ethyl 4-chloro-2-methylthio-5-pyrimidine carboxylate (12.5 g, 53.88 mmol) and Zn powder (14.1 g, 215.52 mmol) were combined and benzene (60 ml) and 3M NH4Cl (140 ml) were added. The suspension was stirred vigorously and heated to 80° C. for 30 h. The reaction mixture was filtered through celite and washed with EtOAc (200 ml). The filtrate was concentrated in vacuo to about 50 ml and then partitioned between H2O (400 ml) and EtOAc (400 ml). The aqueous layer was further extracted with EtOAc (250 ml). The combined organic layers were dried (MgSO4) and concentrated in vacuo to a dark oil. This was purified by column chromatography eluting with neat heptane followed by 1:1:1 heptane/CH2Cl2/Et2O and finally 2:2:0.5 heptane/CH2Cl2/Et2O. The title compound was obtained as a colourless oil (13 g, 61%). m/z 199 [M+H]+, 1H NMR (300 MHz, d6-DMSO) δ: 1.30 (3H, t), 2.60 (3H, s), 4.35 (2H, q), 9.0 (2H, s).
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
14.1 g
Type
catalyst
Reaction Step Two
Name
Quantity
140 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Yield
61%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([S:13][CH3:14])[N:3]=1.[NH4+].[Cl-]>[Zn].C1C=CC=CC=1>[CH3:14][S:13][C:4]1[N:3]=[CH:2][C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
ClC1=NC(=NC=C1C(=O)OCC)SC
Step Two
Name
Quantity
14.1 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
140 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
60 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
WASH
Type
WASH
Details
washed with EtOAc (200 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to about 50 ml
CUSTOM
Type
CUSTOM
Details
partitioned between H2O (400 ml) and EtOAc (400 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with EtOAc (250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a dark oil
CUSTOM
Type
CUSTOM
Details
This was purified by column chromatography
WASH
Type
WASH
Details
eluting with neat heptane

Outcomes

Product
Name
Type
product
Smiles
CSC1=NC=C(C=N1)C(=O)OCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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